molecular formula C19H17IN2 B6351362 N,N-Dibenzyl-5-iodo-2-pyridynamine, 97% CAS No. 1408279-52-6

N,N-Dibenzyl-5-iodo-2-pyridynamine, 97%

Cat. No. B6351362
CAS RN: 1408279-52-6
M. Wt: 400.3 g/mol
InChI Key: IMOZVWCJRGXVCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Dibenzyl-5-iodo-2-pyridynamine, 97% (DIP) is a highly reactive organic compound that has been widely used in the field of synthetic organic chemistry. It is a versatile reagent that is used in a variety of synthetic reactions, such as the synthesis of aldehydes, ketones, amines, and other compounds. Additionally, it has been used in a variety of scientific research applications, such as the synthesis of pharmaceuticals and the study of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N,N-Dibenzyl-5-iodo-2-pyridynamine, 97% is not well understood. However, it is believed that the reaction of N,N-Dibenzyl-5-iodo-2-pyridynamine, 97% with aldehydes, ketones, and amines is mediated by the formation of a dibenzyl-5-iodo-2-pyridynamine-metal complex. This complex is believed to be responsible for the catalytic activity of N,N-Dibenzyl-5-iodo-2-pyridynamine, 97% in the synthesis of a variety of compounds. Additionally, it is believed that N,N-Dibenzyl-5-iodo-2-pyridynamine, 97% may act as a proton acceptor in the synthesis of pharmaceuticals, which may explain its ability to catalyze the synthesis of a variety of compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of N,N-Dibenzyl-5-iodo-2-pyridynamine, 97% are not well understood. However, it is believed that N,N-Dibenzyl-5-iodo-2-pyridynamine, 97% may have a variety of effects on the body, including the inhibition of enzyme activity and the inhibition of drug metabolism. Additionally, it is believed that N,N-Dibenzyl-5-iodo-2-pyridynamine, 97% may have an effect on the immune system, as it has been found to inhibit the activity of certain immune cells. Additionally, it is believed that N,N-Dibenzyl-5-iodo-2-pyridynamine, 97% may have an effect on the cardiovascular system, as it has been found to inhibit the activity of certain cardiovascular enzymes.

Advantages and Limitations for Lab Experiments

The use of N,N-Dibenzyl-5-iodo-2-pyridynamine, 97% in laboratory experiments has a number of advantages and limitations. One of the main advantages of using N,N-Dibenzyl-5-iodo-2-pyridynamine, 97% in laboratory experiments is its ability to catalyze the synthesis of a variety of compounds. Additionally, N,N-Dibenzyl-5-iodo-2-pyridynamine, 97% is relatively inexpensive and easy to obtain, making it an attractive reagent for laboratory experiments. However, there are a number of limitations to the use of N,N-Dibenzyl-5-iodo-2-pyridynamine, 97% in laboratory experiments. For example, N,N-Dibenzyl-5-iodo-2-pyridynamine, 97% is a highly reactive compound, and care must be taken to ensure that it is handled safely. Additionally, N,N-Dibenzyl-5-iodo-2-pyridynamine, 97% is a highly toxic compound, and care must be taken to ensure that it is not inhaled or ingested.

Future Directions

There are a number of potential future directions for the use of N,N-Dibenzyl-5-iodo-2-pyridynamine, 97% in scientific research. One potential future direction is the use of N,N-Dibenzyl-5-iodo-2-pyridynamine, 97% in the synthesis of new pharmaceuticals. Additionally, further research is needed to better understand the biochemical and physiological effects of N,N-Dibenzyl-5-iodo-2-pyridynamine, 97%. Additionally, further research is needed to better understand the mechanism of action of N,N-Dibenzyl-5-iodo-2-pyridynamine, 97% and to develop new methods for its use in laboratory experiments. Finally, further research is needed to develop new methods for the safe handling of N,N-Dibenzyl-5-iodo-2-pyridynamine, 97% in laboratory experiments.

Synthesis Methods

N,N-Dibenzyl-5-iodo-2-pyridynamine, 97% is typically synthesized through a two-step process, beginning with the reaction of 5-iodopyridine and dibenzyl bromide. The first step involves the reaction of 5-iodopyridine with dibenzyl bromide in an aqueous solution of potassium carbonate at a temperature of 100°C. This reaction produces a mixture of N,N-dibenzyl-5-iodo-2-pyridynamine, 97% (N,N-Dibenzyl-5-iodo-2-pyridynamine, 97%) and N,N-dibenzyl-5-iodo-2-pyridynamine, 3% (N,N-Dibenzyl-5-iodo-2-pyridynamine, 97%-3). The second step involves the purification of the mixture to obtain a pure sample of N,N-Dibenzyl-5-iodo-2-pyridynamine, 97%.

Scientific Research Applications

N,N-Dibenzyl-5-iodo-2-pyridynamine, 97% has been widely used in a variety of scientific research applications, such as the synthesis of pharmaceuticals and the study of biochemical and physiological effects. It has been used as a reagent in the synthesis of a variety of compounds, including aldehydes, ketones, and amines. Additionally, it has been used in the synthesis of pharmaceuticals, such as antifungal agents, antiviral agents, and anti-inflammatory agents. Additionally, it has been used in the study of biochemical and physiological effects, such as the study of enzyme activity and the study of drug metabolism.

properties

IUPAC Name

N,N-dibenzyl-5-iodopyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17IN2/c20-18-11-12-19(21-13-18)22(14-16-7-3-1-4-8-16)15-17-9-5-2-6-10-17/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMOZVWCJRGXVCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=NC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dibenzyl-5-iodo-2-pyridynamine

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